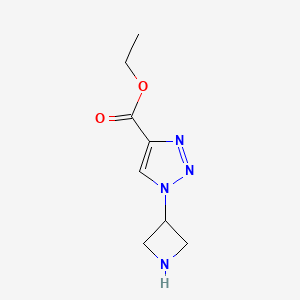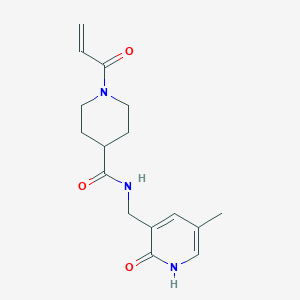
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-isopropylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a propanoic acid moiety. The presence of the chiral center at the 3-position adds to its complexity and potential for stereoselective reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid typically involves multiple steps, starting from readily available starting materials
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is also a critical factor in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chiral center allows for selective binding to these targets, which can result in various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid: The enantiomer of the compound with different stereochemistry.
(3R)-3-amino-3-[4-(propan-2-yl)phenyl]propanoic acid: A similar compound without the Boc protecting group.
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid: A compound with a different substituent on the phenyl ring.
Uniqueness
The uniqueness of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid lies in its specific structure, which includes the Boc protecting group and the isopropyl-substituted phenyl ring
Propriétés
Formule moléculaire |
C17H25NO4 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-11(2)12-6-8-13(9-7-12)14(10-15(19)20)18-16(21)22-17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,18,21)(H,19,20)/t14-/m1/s1 |
Clé InChI |
ZLUXRQGEUCGUFS-CQSZACIVSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Methyl-1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13536319.png)



![5-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13536350.png)

![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride](/img/structure/B13536359.png)
![6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13536367.png)


